2-(3,5-Dimethylphenoxy)propanoic acid
Overview
Description
2-(3,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanoic acid moiety. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid typically involves the reaction of 3,5-dimethylphenol with an appropriate propanoic acid derivative. One common method includes the esterification of 3,5-dimethylphenol with propanoic acid, followed by hydrolysis to yield the desired acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)propanoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymatic pathways. The exact pathways and targets can vary based on the context of its use .
Comparison with Similar Compounds
2-(3,5-Dimethylphenoxy)propanoic acid can be compared with other phenoxypropanoic acids, such as:
2-(3,5-Dimethoxyphenoxy)propanoic acid: This compound has methoxy groups instead of methyl groups, which can alter its reactivity and applications.
2-(3,4-Dimethylphenoxy)propanoic acid: The position of the methyl groups can influence the compound’s chemical properties and biological activity.
Biological Activity
2-(3,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula and a molecular weight of 194.23 g/mol. This compound has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with propanoic acid derivatives, often through esterification followed by hydrolysis. The compound is characterized by its phenoxy group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to act as an inhibitor or activator in various enzymatic pathways. For instance, it may interfere with pathways involving reactive oxygen species (ROS) and antioxidant mechanisms, which are crucial in cellular signaling and stress responses.
Antioxidant Activity
Research indicates that compounds similar to this compound can exhibit antioxidant properties by modulating ROS levels in cells. This activity is significant in preventing oxidative stress-related damage in various diseases.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of related compounds. For example, derivatives of phenoxypropanoic acids have demonstrated significant antibacterial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) suggests that modifications in the phenoxy group can enhance antimicrobial efficacy .
Case Studies
- Anticancer Activity : A study focused on the development of Mcl-1 inhibitors highlighted that structural analogs of this compound showed promising results in disrupting Mcl-1 interactions with pro-apoptotic proteins. This disruption is crucial for cancer cell survival and proliferation .
- Neuroprotective Effects : Another investigation into the neuroprotective properties of similar compounds revealed that they could mitigate neuronal cell death induced by oxidative stress, providing a potential therapeutic avenue for neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other phenoxypropanoic acids:
Compound Name | Structure | Biological Activity |
---|---|---|
2-(3,4-Dimethylphenoxy)propanoic acid | Structure | Moderate antibacterial activity |
2-(3,5-Dimethoxyphenoxy)propanoic acid | Structure | Enhanced antioxidant properties |
The variations in substituents on the phenyl ring significantly affect both the chemical reactivity and biological activity of these compounds.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNTEYLRKTXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390394 | |
Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-57-1 | |
Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.